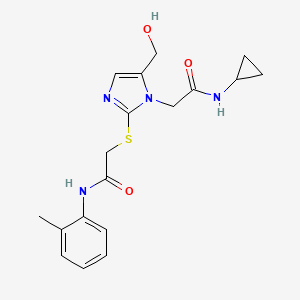

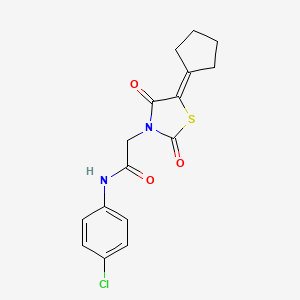

![molecular formula C11H15N3 B2717823 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2202176-24-5](/img/structure/B2717823.png)

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Key Intermediates in Synthesis of Novel Compounds:

- 7-Substituted 2-azabicyclo[2.2.1]heptanes, like the compound , are critical intermediates for synthesizing novel epibatidine analogues. These compounds facilitate nucleophilic substitution at the 7-position, which opens pathways to a range of novel 7-substituted derivatives (Malpass & White, 2004).

2. Synthesis of Biologically Relevant Azabicyclic Targets:

- The 7-azabicyclo[2.2.1]heptane ring system, a component of the compound, can be accessed via an aza-Prins-pinacol reaction. This method shows promise for a concise entry to biologically relevant azabicyclic targets, potentially including pharmaceutical compounds (Armstrong & Shanahan, 2005).

3. Precursors for PET Radioligands:

- Derivatives of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane have been synthesized as precursors for PET radioligands. These derivatives are used in the synthesis of radioligands for positron emission tomography (PET) imaging, a crucial technique in medical imaging (Gao et al., 2010).

4. Ligands for Nicotinic Acetylcholine Receptors:

- Novel racemic derivatives of this compound have shown potent in vitro binding affinity at nicotinic acetylcholine receptors (nAChRs). These compounds, after being radiolabeled, could be potential radioligands for positron emission tomography imaging of nAChRs (Gao et al., 2007).

5. Organocatalytic Aldol Reactions:

- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, has been studied for its catalytic potential in organocatalytic aldol reactions. This research provides insights into the influence of acid geometry on catalytic selectivity (Armstrong et al., 2009).

6. Synthesis of Heterocyclic Analogues:

- The compound and its derivatives have been used in the synthesis of heterocyclic analogues of epibatidine, an alkaloid with potent analgesic properties. This research explores new synthetic approaches for these derivatives (Gómez-Sánchez et al., 2008).

7. Structural Characterization:

- The structural characterization of the parent ring of 7-azabicyclo[2.2.1]heptane, a core component of the compound , has been carried out. This research is crucial for understanding the molecular structure and properties of these compounds (Britvin & Rumyantsev, 2017).

Safety and Hazards

生化学分析

Biochemical Properties

Its structural similarity to other bicycloheptane derivatives suggests potential interactions with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGASSAVTQTZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

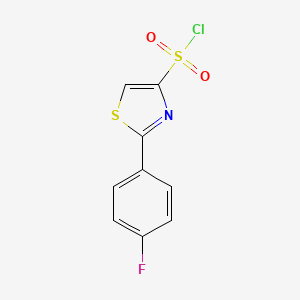

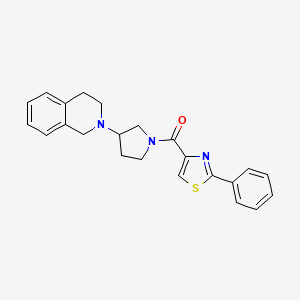

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)

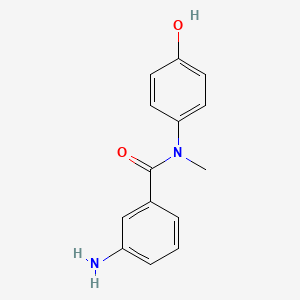

![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

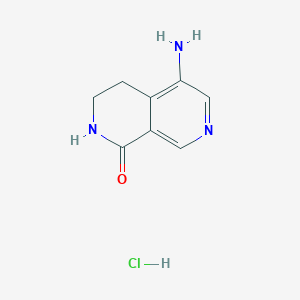

![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717758.png)